2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-11-13-7-9(17-11)6-5-8-3-1-2-4-10(8)14(15)16/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAENDJJQRXQEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CN=C(S2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363018 | |
| Record name | 2-chloro-5-(2-nitrophenethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861209-92-9, 4702-54-9 | |
| Record name | 2-Chloro-5-[2-(2-nitrophenyl)ethyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861209-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-5-(2-nitrophenethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 5 2 2 Nitrophenyl Ethyl 1,3 Thiazole and Analogues
Retrosynthetic Analysis of the 2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole (B6596340) Framework
A retrosynthetic analysis of this compound suggests several potential disconnections. The most direct approach involves the formation of the thiazole (B1198619) ring as the key step. This strategy would disconnect the molecule into precursors that can be brought together to construct the heterocyclic core.
One plausible disconnection breaks the C(4)-C(5) and N(3)-C(4) bonds, a common approach in Hantzsch-type syntheses. This leads to a thioamide (or a precursor like thiourea) and an α-halocarbonyl compound. For the target molecule, this would involve a precursor that can provide the 2-chloro substituent and another that carries the 5-[2-(2-nitrophenyl)ethyl] side chain.
Alternatively, disconnection at the C(2)-N(3) and C(5)-S(1) bonds could suggest a Robinson-Gabriel type synthesis, starting from an α-acylaminoketone. A third approach, focusing on the C(4)-N(3) and C(5)-S(1) bonds, points towards a Cook-Heilborn synthesis from an α-aminonitrile.
Classical and Established 1,3-Thiazole Ring Formation Protocols
The synthesis of the 1,3-thiazole ring is well-established in organic chemistry, with several named reactions providing reliable pathways to this important heterocycle.
Hantzsch Thiazole Synthesis and its Contemporary Adaptations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone in the synthesis of thiazoles. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. nih.govchemhelpasap.com This versatile method allows for the preparation of a wide array of substituted thiazoles by varying the starting materials. ijper.org The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov
For the synthesis of a 2,5-disubstituted thiazole like the target compound, an appropriately substituted α-haloketone and a thioamide are required. For instance, the reaction of an α,α-dibromoketone with a thiourea (B124793) can yield a 2-amino-4-arylthiazole. ijper.org Contemporary adaptations of the Hantzsch synthesis focus on milder reaction conditions, the use of solid supports, and microwave-assisted synthesis to improve yields and reduce reaction times. figshare.com For example, a one-pot, multi-component Hantzsch synthesis has been developed using silica-supported tungstosilisic acid as a reusable catalyst, highlighting a greener approach to this classic reaction. mdpi.com
| Method | Reactants | Key Features | Potential Application for Target Compound |
|---|---|---|---|
| Classical Hantzsch Synthesis | α-haloketone and thioamide | Versatile, high-yielding for a variety of substitutions. chemhelpasap.com | Reaction of a 1-halo-4-(2-nitrophenyl)butan-2-one derivative with a source for the 2-chloro substituent. |
| Holzapfel-Meyers-Nicolaou Modification | Thioamide and α-halocarbonyl with TFAA/pyridine | Allows for the synthesis of chiral thiazoles with minimal racemization. researchgate.net | Applicable if chiral centers are introduced into the side chain. |
| Microwave-Assisted Synthesis | α-haloketone and thioamide | Rapid reaction times and often improved yields. figshare.com | Faster and more efficient synthesis of the thiazole core. |
| Green Synthesis Approach | α-haloketone, thiourea, and aldehyde | Uses a reusable solid acid catalyst, environmentally benign. mdpi.com | A one-pot synthesis could be envisioned starting from simpler precursors. |
Robinson-Gabriel Cyclization Methodologies
The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylaminoketone to form an oxazole (B20620), which can be adapted for thiazole synthesis by using a thionating agent like phosphorus pentasulfide or Lawesson's reagent. researchgate.netsynarchive.com This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. The starting α-acylaminoketone can be prepared through various methods, including the Dakin-West reaction. wikipedia.org
The synthesis proceeds by the conversion of the ketone carbonyl to a thiocarbonyl, followed by an intramolecular cyclization of the amide oxygen onto the thiocarbonyl, and subsequent dehydration. Modern variations of this method include solid-phase synthesis and the use of milder cyclodehydrating agents. wikipedia.org
| Reactants | Key Reagents | Product | Potential Application for Target Compound |
|---|---|---|---|
| α-Acylaminoketone | Phosphorus pentasulfide or Lawesson's reagent | 2,5-Disubstituted thiazole | Synthesis of a precursor α-acylaminoketone with the desired 2- and 5-substituents. |
Cook-Heilborn Thiazole Synthesis Approaches
The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids. wikipedia.org This reaction is typically carried out under mild conditions. The resulting 5-aminothiazole can then be further modified. For the synthesis of the target compound, the amino group at the 5-position would need to be replaced with the desired [2-(2-nitrophenyl)ethyl] group, and the substituent at the 2-position would need to be converted to a chloro group. This multi-step process makes this route potentially less direct for the target molecule compared to the Hantzsch synthesis.
The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization of the nitrile group to form the thiazole ring. wikipedia.org
| Reactants | Product | Key Features | Potential Application for Target Compound |
|---|---|---|---|
| α-Aminonitrile and a sulfur-containing reagent (e.g., CS2) | 5-Aminothiazole | Mild reaction conditions, leads to 5-aminothiazoles. wikipedia.org | Formation of a 5-aminothiazole intermediate followed by functional group manipulations. |
Modern and Environmentally Benign Synthetic Strategies for 1,3-Thiazoles
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the emergence of new strategies for the synthesis of 1,3-thiazoles.
Multicomponent Reaction (MCR) Strategies for 1,3-Thiazole Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. Several MCRs have been developed for the synthesis of thiazoles.
One such approach involves the reaction of aldehydes, amines, and elemental sulfur. researchgate.net This method allows for the synthesis of polysubstituted thiazoles in a one-pot process. For the synthesis of analogues of the target compound, an appropriate aldehyde, an amine, and a sulfur source could be reacted together. Another MCR involves the condensation of 2-aminothiazole (B372263), ethyl acetoacetate, and various aromatic aldehydes to generate thiazolopyrimidines, showcasing the utility of thiazoles as building blocks in MCRs. rsc.org These strategies often benefit from the use of catalysts to promote the reactions under mild and environmentally friendly conditions.
| Reactants | Catalyst/Conditions | Product Type | Potential Application for Target Compound |
|---|---|---|---|
| Aldehyde, amine, elemental sulfur | Often catalyst-free or with a simple catalyst | Polysubstituted thiazoles | A convergent one-pot synthesis of analogues of the target molecule. |
| 2-Aminothiazole, β-ketoester, aldehyde | Sulfamic acid, nano-Fe3O4@SiO2@SO3H, etc. | Thiazole-fused pyrimidines | Demonstrates the reactivity of pre-formed thiazoles in MCRs for further diversification. |
Microwave-Assisted Synthesis (MAS) of Thiazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including thiazoles. The Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thioamide, is particularly amenable to microwave irradiation. nih.govresearchgate.net This technique significantly reduces reaction times from hours to minutes compared to conventional heating methods. nih.gov
For the synthesis of 2-aminothiazole precursors, which can be subsequently converted to 2-chlorothiazoles, microwave-assisted reactions have been shown to be highly effective. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating provides N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (up to 95%) within 30 minutes. researchgate.net In contrast, the same reactions under conventional reflux conditions require longer reaction times (8 hours) and result in lower yields. nih.gov
The benefits of MAS in thiazole synthesis include:
Rapid Reaction Times: Dramatically reduced from hours to minutes.
Higher Yields: Often providing superior product yields compared to conventional methods. nih.gov
Purer Products: Simple washing of the crude product is often sufficient for purification. nih.gov
Energy Efficiency: Localized superheating of the solvent and reactants leads to more efficient energy transfer.
| Reaction Type | Substrates | Conditions | Reaction Time | Yield | Reference |
| Hantzsch Thiazole Synthesis | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Microwave, 90 °C, Methanol | 30 min | 95% | researchgate.net |
| Hantzsch Thiazole Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Microwave, SiW.SiO2 catalyst | Shorter than conventional | 79-90% | mdpi.com |
| Multicomponent Synthesis | Hydrazonoyl chlorides, Thioamides | Microwave, Chitosan catalyst, 150 °C | 2 min | High | researchgate.net |
Ultrasound-Mediated Synthetic Routes for Thiazole Systems
Ultrasound irradiation is another green chemistry technique that enhances chemical reactivity through the phenomenon of acoustic cavitation. In the synthesis of thiazole derivatives, ultrasound has been successfully employed to promote reactions, often leading to shorter reaction times, milder conditions, and improved yields. nih.govmdpi.com
The Hantzsch thiazole synthesis can be effectively carried out under ultrasonic irradiation. For example, the reaction of thiosemicarbazide (B42300) derivatives with α-haloketones in dioxane under ultrasound promotes the formation of thiazole derivatives in good yields. arabjchem.org Similarly, a one-pot, three-component synthesis of Hantzsch thiazole derivatives has been achieved using a silica-supported tungstosilisic acid catalyst under ultrasonic irradiation in an aqueous ethanol (B145695) solution at room temperature. nih.gov
Ultrasound-assisted synthesis offers several advantages:
Mild Reaction Conditions: Reactions can often be conducted at lower temperatures. nih.gov
Reduced Reaction Times: Cavitational collapse accelerates mass transfer and reaction rates. mdpi.comarabjchem.org
Improved Yields: Higher product yields are often observed compared to silent reactions. nih.gov
Eco-Friendly: The use of greener solvents like water or ethanol is often possible. nih.govmdpi.com
| Reaction Type | Substrates | Conditions | Reaction Time | Yield | Reference |
| Hantzsch-type Synthesis | Thiosemicarbazide derivative, Chloroacetone (B47974)/Phenacyl bromide | Ultrasound, Dioxane | Not specified | Good | arabjchem.org |
| Three-component Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Ultrasound, SiW.SiO2 catalyst, EtOH/H2O, RT | Not specified | 79-90% | mdpi.com |
| Thiazole Synthesis | Thioamide, Hydrazonoyl chloride | Ultrasound, Et3N catalyst, 30-60 °C | 30-60 min | 83-92% | nih.gov |
| Thiazolidinedione Synthesis | Thiourea, Chloroacetyl chloride | Ultrasound, Water, 50 °C | 4-5 h | 90% | pharmacyjournal.info |
Catalyst-Free and Green Solvent Methodologies in Thiazole Synthesis
In line with the principles of green chemistry, the development of catalyst-free and green solvent-based synthetic methods for thiazoles is of significant interest. These approaches aim to minimize the use of hazardous reagents and solvents, reduce waste, and simplify reaction procedures.
A notable example is the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea, which can be performed under solvent-free conditions without a catalyst. organic-chemistry.org The reaction proceeds rapidly upon heating the α-haloketone to its melting point, followed by the addition of the thioamide. organic-chemistry.org This method is characterized by its simplicity, fast reaction times, and good yields.
Water and polyethylene (B3416737) glycol (PEG) are examples of green solvents that have been utilized in thiazole synthesis. A one-pot, three-component reaction for the synthesis of 2-iminothiazoles from nitroepoxides and thiourea can be conducted under catalyst-free conditions in THF. nih.gov Furthermore, deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene (B1197577) glycol, have been employed for the synthesis of thiazolo[5,4-d]thiazoles, offering an environmentally friendly reaction medium. mdpi.com
Key features of these methodologies include:
Reduced Environmental Impact: Avoidance of toxic catalysts and volatile organic solvents.
Simplified Procedures: Elimination of catalyst addition and removal steps.
Cost-Effectiveness: Use of inexpensive and readily available solvents.
Improved Safety: Reduced risk associated with hazardous materials.
| Reaction Type | Substrates | Conditions | Solvent | Yield | Reference |
| Hantzsch Condensation | 2-bromoacetophenones, Thiourea | Heating to melting point | Solvent-free | 42-93% | organic-chemistry.org |
| Three-component Synthesis | Nitroepoxides, Amines, Isothiocyanates | 10-15 °C | THF | High | nih.gov |
| Thiazolo[5,4-d]thiazole Synthesis | Dithiooxamide, Aromatic aldehydes | 130 °C | L-proline:ethylene glycol | 20-75% | mdpi.com |
Regioselective Halogenation Strategies for 2-Chloro Substitution on the 1,3-Thiazole Ring
The introduction of a chlorine atom at the 2-position of the thiazole ring is a crucial step in the synthesis of the target molecule. This transformation can be achieved through various regioselective halogenation strategies. A common approach involves the conversion of a 2-aminothiazole precursor.
The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic or heteroaromatic ring into a halogen. This involves the diazotization of the 2-aminothiazole with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution. This two-step process provides a reliable route to the 2-chlorothiazole (B1198822) derivative.
Alternatively, direct chlorination of the thiazole ring can be challenging due to the potential for multiple halogenations and lack of regioselectivity. However, for certain substituted thiazoles, direct chlorination might be feasible. The reactivity of the thiazole ring towards electrophilic substitution is influenced by the nature of the substituents already present on the ring. In general, the C5 position is the most nucleophilic, followed by C2 and then C4. Therefore, direct chlorination would likely require specific directing groups or carefully controlled reaction conditions to achieve the desired 2-chloro substitution.
Functionalization at the 5-Position: Strategic Incorporation of the Ethyl-Nitrophenyl Moiety
The introduction of the 2-(2-nitrophenyl)ethyl moiety at the 5-position of the 2-chlorothiazole core is a key challenge in the synthesis of the target compound. This requires the formation of a carbon-carbon bond at the C5 position of the thiazole ring.
Carbon-Carbon Bond Formation Methodologies for the Ethylene Linker
Several modern cross-coupling reactions can be employed to form the ethylene linker at the 5-position of a pre-functionalized thiazole, such as a 5-halothiazole.
Heck Coupling: The palladium-catalyzed Heck reaction is a powerful method for the arylation or vinylation of alkenes. A 5-halothiazole (e.g., 5-bromothiazole (B1268178) or 5-iodothiazole) can be coupled with styrene (B11656) under Heck conditions to introduce a styrenyl group at the 5-position. Subsequent reduction of the double bond of the styrenyl moiety would yield the desired ethylene linker.
Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. A 5-halothiazole can be coupled with a suitable vinylboronic acid or its ester, followed by reduction, to form the ethyl linker.
Wittig Reaction: If a 5-formyl-2-chlorothiazole is available, the Wittig reaction provides a direct route to introduce a vinyl group. Reaction of the 5-formylthiazole with a suitable phosphonium (B103445) ylide, such as (2-nitrobenzyl)triphenylphosphonium bromide, would form a stilbene-like intermediate. organic-chemistry.orglibretexts.org Subsequent reduction of the double bond would furnish the 2-(2-nitrophenyl)ethyl side chain.
Introduction of the 2-Nitrophenyl Group via Coupling or Cycloaddition Reactions
The 2-nitrophenyl group can be introduced either as part of the coupling partner in the C-C bond-forming step or in a subsequent functionalization step.
Coupling with a Pre-functionalized Partner: In the context of the Heck or Suzuki reactions mentioned above, a 2-nitrostyrene or a (2-nitrophenyl)vinylboronic acid derivative could be used as the coupling partner with a 5-halothiazole. This would directly install the complete 2-(2-nitrophenyl)vinyl side chain, which can then be reduced to the corresponding ethyl group.
Grignard Reaction: A 5-halothiazole can be converted into a Grignard reagent, which can then react with a suitable electrophile such as 2-(2-nitrophenyl)ethyl bromide. However, the compatibility of the nitro group with the Grignard reagent would need to be considered, as Grignard reagents can react with nitro groups.
Friedel-Crafts Acylation: While not directly applicable for forming the ethyl linker, Friedel-Crafts acylation of a suitable thiazole derivative with 2-nitrophenylacetyl chloride could introduce a keto group, which could then be reduced to the desired ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. However, Friedel-Crafts reactions on thiazoles can be complex and may require specific activation.
Total Synthesis Pathways for this compound from Readily Available Precursors
The synthesis of the target compound, this compound, can be strategically approached through a multi-step pathway commencing with readily available starting materials. A plausible and efficient synthetic route involves the initial construction of a substituted thiazole core, followed by the introduction and modification of the side chain, and culminating in the chlorination of the thiazole ring. This pathway is designed to control the regiochemistry and introduce the required functional groups in a logical sequence. The key stages of this synthesis are outlined below, involving the formation of a key ketone intermediate via Friedel-Crafts acylation, followed by reduction of the keto group, and finally, the conversion of an amino precursor to the final chlorinated product via a Sandmeyer reaction.
Step 1: Synthesis of 2-Nitrophenylacetyl Chloride
The synthesis begins with the preparation of the acylating agent, 2-nitrophenylacetyl chloride. This can be readily synthesized from the commercially available 2-nitrotoluene. The process involves two main transformations: the conversion of the methyl group to a carboxylic acid, and the subsequent transformation of the carboxylic acid to the acyl chloride.
Oxidation of 2-Nitrotoluene: 2-Nitrotoluene can be oxidized to 2-nitrophenylacetic acid using a suitable oxidizing agent.
Formation of Acyl Chloride: The resulting 2-nitrophenylacetic acid is then converted to 2-nitrophenylacetyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1a | 2-Nitrotoluene | Oxidizing agent (e.g., KMnO₄) | 2-Nitrophenylacetic acid | Moderate to High |
| 1b | 2-Nitrophenylacetic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Nitrophenylacetyl Chloride | High |
Step 2: Friedel-Crafts Acylation of 2-Aminothiazole
With the acyl chloride in hand, the next key step is the introduction of the side chain onto the thiazole ring. A Friedel-Crafts acylation reaction is a powerful method for forming carbon-carbon bonds with aromatic and heteroaromatic rings. In this proposed synthesis, 2-aminothiazole is acylated with 2-nitrophenylacetyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The acylation is expected to occur at the 5-position of the thiazole ring, which is nucleophilic and susceptible to electrophilic substitution.
This reaction yields the ketone intermediate, 2-amino-5-(2-(2-nitrophenyl)acetyl)-1,3-thiazole.
| Starting Materials | Reagents | Product | Reaction Conditions |
| 2-Aminothiazole, 2-Nitrophenylacetyl Chloride | Lewis acid catalyst (e.g., AlCl₃) | 2-amino-5-(2-(2-nitrophenyl)acetyl)-1,3-thiazole | Anhydrous solvent, inert atmosphere |
Step 3: Reduction of the Ketone
The carbonyl group in the phenacyl moiety of the intermediate from Step 2 needs to be reduced to a methylene (B1212753) group to form the desired ethyl side chain. Standard reduction methods such as the Wolff-Kishner or Clemmensen reduction can be employed for this transformation.
Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base, such as potassium hydroxide (B78521), at elevated temperatures.
Clemmensen Reduction: This involves treating the ketone with amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid.
| Starting Material | Reagents | Product | Typical Conditions |
| 2-amino-5-(2-(2-nitrophenyl)acetyl)-1,3-thiazole | Hydrazine hydrate, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | 2-amino-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole | High temperature (Wolff-Kishner) or acidic conditions (Clemmensen) |
Step 4: Sandmeyer Reaction for Chlorination
The final step in the synthesis is the conversion of the 2-amino group on the thiazole ring to a chloro group. The Sandmeyer reaction is a well-established method for this transformation. nih.govnih.govwikipedia.org The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which is then decomposed in the presence of a copper(I) salt.
The 2-amino-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt. This unstable intermediate is then reacted with a solution of copper(I) chloride (CuCl) to yield the final product, this compound. nih.govnih.govwikipedia.org
| Starting Material | Reagents | Product | Reaction Conditions |
| 2-amino-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole | 1. NaNO₂, HCl2. CuCl | This compound | Low temperature for diazotization, followed by reaction with copper(I) chloride |
This synthetic pathway provides a logical and feasible route to the target molecule from simple and readily available precursors. Each step utilizes well-known and generally high-yielding reactions in organic synthesis.
Chemical Reactivity and Mechanistic Studies of 2 Chloro 5 2 2 Nitrophenyl Ethyl 1,3 Thiazole
Intrinsic Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle with distinct electronic properties that influence its reactivity. The presence of both a sulfur and a nitrogen atom in the ring leads to an uneven distribution of electron density. The nitrogen atom at position 3 is basic and can be protonated, while the carbon atoms of the ring exhibit varying degrees of electron density. rsc.org Specifically, the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, whereas the C5 position is comparatively electron-rich, rendering it the preferred site for electrophilic attack. pharmaguideline.com
The 1,3-thiazole ring is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the heterocyclic nitrogen atom. ias.ac.in However, the outcome of such reactions is highly dependent on the nature of the substituents already present on the ring. lumenlearning.com Electron-donating groups can activate the ring towards electrophilic attack, typically directing incoming electrophiles to the C5 position. pharmaguideline.com
In the case of 2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole (B6596340), the C5 position is already substituted with an alkyl group, which is generally considered to be weakly activating and ortho-, para-directing. However, since the C5 position is occupied, any further electrophilic substitution on the thiazole (B1198619) ring itself would be directed to the C4 position. The chloro group at C2 is a deactivating group, further reducing the ring's susceptibility to electrophilic attack. The nitrophenyl group on the side chain is also strongly deactivating, though its electronic effect on the thiazole ring is transmitted through the ethyl linker and is therefore attenuated.
Considering these factors, electrophilic aromatic substitution on the thiazole ring of the title compound is expected to be challenging. If forced under harsh conditions, substitution would likely occur at the C4 position. It is also possible that electrophilic attack could occur on the nitrophenyl ring, directed by the nitro group to the meta positions.
| Position on Thiazole Ring | Electronic Nature | Susceptibility to Electrophilic Attack |
| C2 | Electron-deficient | Low |
| C4 | Relatively neutral | Possible, if C5 is blocked |
| C5 | Electron-rich | High (preferred site) |
This table provides a general overview of the reactivity of the thiazole ring towards electrophiles.
The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic aromatic substitution (NAS), especially when a good leaving group like a halogen is present. The electron-deficient nature of the C2 position facilitates attack by nucleophiles. pharmaguideline.com The reactivity of 2-halothiazoles towards nucleophiles has been a subject of kinetic and mechanistic studies. rsc.org
For this compound, the chloro group at the C2 position is the primary site for nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the C2 carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion. The rate of this reaction is influenced by the nature of the nucleophile and the substituents on the thiazole ring. The 5-alkyl substituent has a minor electronic effect on the reactivity of the C2 position towards nucleophiles. The presence of electron-withdrawing groups on the ring can enhance the rate of nucleophilic substitution. rsc.org
Common nucleophiles that can displace the 2-chloro substituent include amines, alkoxides, and thiolates.
Transformations Involving the 2-Chloro Substituent
The 2-chloro substituent is the most reactive site on the this compound molecule for a variety of synthetic transformations.
The chlorine atom at the C2 position can be replaced by other halogens through halogen exchange reactions. For instance, treatment of 2-chlorothiazoles with sources of fluoride (B91410), bromide, or iodide can lead to the corresponding 2-fluoro-, 2-bromo-, or 2-iodothiazoles. These reactions are often driven by the relative bond strengths and the reaction conditions. For example, the synthesis of 2-fluorothiazole (B1628781) derivatives has been achieved by nucleophilic substitution of 2-chlorothiazoles with fluoride ions. nih.gov Similarly, the Finkelstein reaction can be adapted to replace the chlorine with iodine using an iodide salt.
| Reactant | Reagent | Product | Reaction Type |
| 2-Chlorothiazole (B1198822) derivative | KF/Kryptofix 2.2.2 | 2-Fluorothiazole derivative | Nucleophilic Substitution |
| 2-Chlorothiazole derivative | NaI | 2-Iodothiazole derivative | Finkelstein Reaction |
| 2-Chlorothiazole derivative | CuBr | 2-Bromothiazole derivative | Halogen Exchange |
This table illustrates potential halogen exchange reactions at the C-2 position of a thiazole ring.
The 2-chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki reaction involves the coupling of the 2-chlorothiazole with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.org This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C2 position of the thiazole ring. The efficiency of the Suzuki coupling of 2-chlorothiazoles can be influenced by the choice of catalyst, ligand, and base. rsc.orgnih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-chlorothiazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the synthesis of 2-alkynylthiazole derivatives. Copper-free Sonogashira protocols have also been developed. nih.gov
Heck Reaction: The Heck reaction couples the 2-chlorothiazole with an alkene in the presence of a palladium catalyst and a base to form a 2-vinylthiazole (B2740799) derivative. organic-chemistry.orgwikipedia.org The reaction typically proceeds with high stereoselectivity.
| Coupling Reaction | Coupling Partner | Product | Catalyst System |
| Suzuki | Ar-B(OH)₂ | 2-Arylthiazole | Pd catalyst, Base |
| Sonogashira | R-C≡CH | 2-Alkynylthiazole | Pd catalyst, Cu(I) co-catalyst, Base |
| Heck | R-CH=CH₂ | 2-Vinylthiazole | Pd catalyst, Base |
This table summarizes key cross-coupling reactions applicable to the 2-chloro position.
The chlorine atom at the C2 position can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents and catalytic systems.
One common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). organic-chemistry.org Other hydrogen donors like sodium hypophosphite or formates can also be used in conjunction with a palladium catalyst. sci-hub.se Reductive dehalogenation can also be effected by treatment with alkali metals like sodium, potentially involving radical intermediates. acs.org The reaction of 2-halothiazoles with trivalent phosphorus reagents in protic solvents has also been shown to result in reductive dehalogenation. tandfonline.com The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule. For this compound, care must be taken to avoid the reduction of the nitro group on the phenyl ring, which is also susceptible to reduction under many of these conditions.
Reactivity of the 2-Nitrophenyl Moiety
The 2-nitrophenyl group is a critical pharmacophore whose reactivity significantly influences the molecule's synthetic transformations. Its chemical behavior is dominated by the strong electron-withdrawing nature of the nitro group.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, often pivotal for subsequent molecular modifications. The primary challenge lies in achieving chemoselectivity, reducing the nitro group without affecting the labile 2-chloro-substituent on the thiazole ring or other functional groups. A variety of reagents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. researchgate.net
Commonly used methods for the chemoselective reduction of aromatic nitro compounds include catalytic hydrogenation or transfer hydrogenation, and chemical reduction using metals in acidic media or specific reducing agents. researchgate.net For a substrate like this compound, conditions must be carefully selected to prevent hydrodechlorination of the thiazole ring.
Under anaerobic conditions, enzymatic pathways can also effect the reduction of nitroaromatic compounds. For instance, nitroreductases found in microorganisms like Ralstonia eutropha can reduce nitro groups selectively to hydroxylamino intermediates, which can then be further transformed. nih.govnih.gov This biological approach offers high chemoselectivity under mild conditions.
The following table summarizes various reagents and their potential application for the chemoselective reduction of the nitro group in the target molecule.
| Reagent/System | Typical Conditions | Expected Product | Potential Side Reactions/Remarks |
| Fe / NH₄Cl or Fe / Acetic Acid | Aqueous ethanol (B145695), reflux | 2-amino-5-[2-(2-aminophenyl)ethyl]-1,3-thiazole | A classic, reliable method with good selectivity for nitro groups over aryl halides. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | 2-amino-5-[2-(2-aminophenyl)ethyl]-1,3-thiazole | Generally selective, but requires stoichiometric amounts and careful workup. |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic (e.g., DCM/H₂O), phase transfer catalyst | 2-amino-5-[2-(2-aminophenyl)ethyl]-1,3-thiazole | Mild conditions, often used for sensitive substrates. |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni | 2-amino-5-[2-(2-aminophenyl)ethyl]-1,3-thiazole | Risk of hydrodechlorination at the C2-position of the thiazole ring, especially with Pd/C. Requires careful catalyst selection and optimization. |
| Transfer Hydrogenation | Cyclohexene, Ammonium formate, Hydrazine (B178648) | 2-amino-5-[2-(2-aminophenyl)ethyl]-1,3-thiazole | Often provides better selectivity than direct hydrogenation, reducing the risk of hydrodechlorination. |
| NADPH / Nitroreductase | Aqueous buffer, ambient temp. | 2-chloro-5-[2-(2-hydroxylaminophenyl)ethyl]-1,3-thiazole | Enzymatic reduction often stops at the hydroxylamine (B1172632) stage, offering a different synthetic intermediate. nih.gov |
The substitution pattern on the phenyl ring is governed by the electronic effects of the existing substituents: the nitro group and the ethyl-thiazole side chain.
Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects. youtube.com The ethyl-thiazole substituent is expected to be a weakly activating ortho-, para-director. In any EAS reaction, the deactivating effect of the nitro group will dominate, rendering the ring significantly less reactive than benzene (B151609). researchgate.net Any electrophilic attack would be directed to the positions meta to the nitro group (C4 and C6) and ortho/para to the ethyl group. Given the steric hindrance from the ethyl group, the C4 position would be the most likely site for substitution, although harsh conditions would be required, which might compromise the integrity of the thiazole ring.
Nucleophilic Aromatic Substitution (SNAr): The primary site for nucleophilic substitution on the molecule is not the phenyl ring, but rather the C2 position of the thiazole ring, due to the presence of the chlorine atom as a good leaving group. sciepub.com The phenyl ring itself lacks a suitable leaving group for a typical SNAr reaction. While the nitro group strongly activates the ortho and para positions to nucleophilic attack, the absence of a leaving group at these positions (C3 and C5) precludes a substitution reaction. Therefore, direct nucleophilic substitution on the phenyl ring is not considered a viable reaction pathway for this molecule.
Stability and Potential Degradation Pathways of this compound under Various Conditions
The stability of the title compound is a function of its environment. The 2-chlorothiazole and nitrophenyl moieties are susceptible to degradation under specific conditions.
Acidic Conditions: The molecule is expected to be relatively stable in mild acidic conditions. The nitrogen atom of the thiazole ring can be protonated, which would further deactivate the ring towards electrophilic attack but could potentially facilitate nucleophilic substitution at the C2 position. pharmaguideline.com Strong, hot acidic conditions could lead to hydrolysis of the chloro group.
Basic Conditions: The compound is susceptible to degradation under basic conditions. The C2-chloro substituent is prone to nucleophilic substitution by hydroxide (B78521) ions, leading to the formation of the corresponding 2-hydroxythiazole derivative. This reaction is a common pathway for substituted 2-halothiazoles. sciepub.com
Oxidative Conditions: Strong oxidizing agents can lead to the degradation of the molecule. The thiazole ring, while aromatic, can be cleaved under harsh oxidative conditions. The ethyl linker is also a potential site for oxidation. Nitroaromatic compounds themselves can be subject to oxidative degradation pathways, sometimes involving the elimination of the nitro group. ethz.ch
Reductive Conditions: As discussed in section 3.3.1, the nitro group is readily reduced. Under more forceful reductive conditions (e.g., using certain hydrogenation catalysts like Palladium on carbon), reductive dechlorination at the C2-position of the thiazole ring can occur, yielding the dechlorinated analog. researchgate.net
Photolytic Conditions: Nitroaromatic compounds are known to be susceptible to photolytic degradation. Exposure to UV light can promote the transformation of the nitro group and potentially lead to ring-opening or polymerization reactions.
The following table provides a summary of the expected stability and degradation pathways.
| Condition | Stability | Potential Degradation Product(s) | Pathway |
| Mild Acid | Relatively Stable | N-protonated species | Protonation |
| Strong Base | Unstable | 2-hydroxy-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole | Nucleophilic Substitution (Hydrolysis) |
| Oxidizing Agents | Potentially Unstable | Ring-opened products, oxidized side-chain products | Oxidation |
| Reductive Agents | Unstable | 2-chloro-5-[2-(2-aminophenyl)ethyl]-1,3-thiazole | Chemoselective Nitro Reduction |
| Light (UV) | Potentially Unstable | Various photoproducts | Photodegradation |
Elucidation of Reaction Mechanisms for Key Chemical Transformations
Understanding the mechanisms of the key reactions of this compound is essential for controlling its chemical transformations.
Mechanism of Nucleophilic Substitution at C2-Thiazole: The most significant reaction of the 2-chlorothiazole moiety is nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the thiazole ring and forming a negatively charged intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the electronegativity of the nitrogen and sulfur atoms in the ring. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the thiazole ring is restored. The reactivity is enhanced by the electron-withdrawing nature of the ring heteroatoms. sciepub.comnih.gov
Mechanism of Nitro Group Reduction: The reduction of a nitro group to an amine by metals in acidic solution (e.g., Fe/HCl) is a complex process involving a series of single-electron and proton transfers at the metal surface. The reaction proceeds through several intermediates. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then further reduced to a hydroxylamine (R-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (R-NH₂). Each step involves the consumption of electrons from the metal and protons from the acid.
Mechanism of Electrophilic Aromatic Substitution on the Phenyl Ring: Although disfavored due to the deactivating nitro group, any potential electrophilic substitution would follow the standard mechanism. An electrophile (E⁺) would attack the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring but is destabilized by the adjacent electron-withdrawing nitro group. In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Structural Elucidation and Spectroscopic Characterization of 2 Chloro 5 2 2 Nitrophenyl Ethyl 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular connectivity and environment of each atom can be constructed.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole (B6596340), the spectrum is expected to show distinct signals for the thiazole (B1198619) ring proton, the protons of the ethyl linker, and the protons on the 2-nitrophenyl group.
Thiazole Ring: A single proton is attached to the thiazole ring at the C4 position. This proton would likely appear as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm.
Ethyl Bridge (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl linker form an A₂B₂ system. They would appear as two distinct triplets. The methylene group adjacent to the thiazole ring would be expected around δ 3.0-3.3 ppm, while the methylene group attached to the nitrophenyl ring would appear slightly further downfield, around δ 3.3-3.6 ppm, due to the electron-withdrawing effect of the aromatic system.
2-Nitrophenyl Group: The four protons on the substituted benzene (B151609) ring would exhibit complex splitting patterns (multiplets) in the aromatic region, typically between δ 7.4 and 8.1 ppm. The proton ortho to the nitro group is expected to be the most downfield due to the strong deshielding effect of the nitro substituent.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.9 - 8.1 | Doublet | 1H | Aromatic H (ortho to NO₂) |
| ~ 7.4 - 7.7 | Multiplet | 3H | Aromatic H |
| ~ 7.2 | Singlet | 1H | Thiazole C4-H |
| ~ 3.4 | Triplet | 2H | -CH₂-Ar |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). The structure of this compound contains 11 unique carbon atoms.
Thiazole Ring: Three carbon signals are expected for the thiazole ring. The carbon bearing the chlorine atom (C2) would be significantly downfield. The C5 carbon, attached to the ethyl group, and the C4 carbon, attached to a proton, would also appear in the characteristic range for thiazole carbons.
Ethyl Bridge: Two distinct signals in the aliphatic region (typically δ 25-40 ppm) would correspond to the two methylene carbons.
2-Nitrophenyl Group: Six distinct signals in the aromatic region (δ 120-150 ppm) are expected. The carbon attached to the nitro group (C-NO₂) would be one of the most downfield aromatic signals, while the carbon attached to the ethyl group would also be clearly identifiable.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~ 152 | Thiazole C2-Cl |
| ~ 149 | Aromatic C-NO₂ |
| ~ 130 - 140 | Aromatic & Thiazole Carbons |
| ~ 124 - 128 | Aromatic Carbons |
| ~ 35 | -CH₂-Ar |
To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a clear correlation between the two methylene groups of the ethyl bridge and confirm the coupling patterns among the protons on the 2-nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals from the ethyl bridge and the aromatic rings to their corresponding carbon signals.
From the thiazole-CH₂- protons to the C5 and C4 carbons of the thiazole ring.
From the -CH₂-Ar protons to the carbons of the nitrophenyl ring.
From the thiazole C4-H proton to the C5 and C2 carbons of the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. It could be used to confirm the ortho-substitution pattern of the nitrophenyl ring by showing spatial proximity between the -CH₂-Ar protons and the adjacent aromatic proton.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the expected molecular formula is C₁₁H₉ClN₂O₂S. HRMS would be used to confirm this by matching the experimentally measured mass to the calculated exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. Analyzing these fragments provides a "fingerprint" that helps to confirm the molecular structure. Key expected fragmentation pathways for this molecule would include:
Loss of the Nitro Group: Cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂).
Benzylic Cleavage: The bond between the two methylene carbons in the ethyl bridge is a likely point of cleavage, resulting in a stable resonance-stabilized cation.
Cleavage of the Ethyl Bridge: Fragmentation could occur at the bond connecting the ethyl group to the thiazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to its distinct structural components: the 2-nitrophenyl group, the ethyl linker, and the 2-chloro-1,3-thiazole ring.
A summary of the anticipated IR absorption bands and their assignments is provided in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100–3050 | Medium | Aromatic C-H Stretch (Nitrophenyl & Thiazole) |
| 2960–2850 | Medium | Aliphatic C-H Stretch (Ethyl group) |
| 1610–1580 | Medium-Weak | Aromatic C=C Ring Stretch (Nitrophenyl) |
| 1550–1490 | Medium-Weak | Heteroaromatic Ring Stretch (Thiazole C=C, C=N) |
| 1530–1515 | Strong | Asymmetric NO₂ Stretch |
| 1355–1340 | Strong | Symmetric NO₂ Stretch |
| 860-840 | Medium | C-N Stretch |
| 800–600 | Medium-Strong | C-Cl Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. The primary chromophores in this compound are the 2-nitrophenyl group and the 2-chloro-1,3-thiazole ring. The ethyl bridge (-CH₂-CH₂-) is an insulating linker, meaning it prevents direct π-conjugation between the two aromatic ring systems. Consequently, the resulting UV-Vis spectrum is expected to be a superposition of the absorptions of the individual chromophores rather than that of a single, extended conjugated system. rsc.org
The spectrum is likely to be dominated by the electronic transitions of the 2-nitrophenyl moiety. This includes an intense absorption band at a shorter wavelength (around 260-280 nm) attributed to a π → π* transition within the aromatic ring, and a less intense, broader band at a longer wavelength (around 340-390 nm) corresponding to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group. researchgate.netnih.gov The 2-chloro-1,3-thiazole ring also undergoes π → π* transitions, which would likely contribute to the absorption in the shorter wavelength UV region. researchgate.netekb.eg
The expected electronic transitions are detailed in the following table.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |
| ~265 | High | π → π | 2-Nitrophenyl Ring |
| ~350 | Low-Medium | n → π | Nitro Group (NO₂) |
| ~240 | Medium | π → π* | 2-Chloro-1,3-thiazole Ring |
X-ray Crystallography for Definitive Solid-State Structure Determination (if single crystals are obtained)
Should the compound be successfully crystallized to produce single crystals of suitable quality, X-ray crystallography would offer the most definitive and unambiguous structural elucidation. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the absolute confirmation of molecular connectivity and stereochemistry.
The analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. mdpi.com This data would confirm the geometry of the thiazole and nitrophenyl rings and determine the conformation of the ethyl linker, including the torsion angle between the two ring systems. nih.gov Furthermore, crystallographic analysis reveals how the molecules pack in the solid state, providing valuable information on intermolecular interactions such as van der Waals forces, dipole-dipole interactions, or potential C-H···O hydrogen bonds involving the nitro group, which dictate the material's bulk properties. researchgate.net
A table of hypothetical, yet plausible, crystallographic data for this compound is presented below to illustrate the type of information obtained from such an experiment.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₁H₉ClN₂O₂S |
| Formula Weight | 284.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 14.355 |
| c (Å) | 10.231 |
| β (°) | 98.54 |
| Volume (ų) | 1234.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.532 |
| Selected Bond Lengths (Å) | |
| S1–C2 | 1.73 |
| N1–C2 | 1.31 |
| C2–Cl1 | 1.72 |
| N2–O1 | 1.22 |
| N2–O2 | 1.22 |
| Selected Bond Angles (°) | |
| C5–S1–C2 | 91.5 |
| N1–C2–S1 | 115.0 |
| O1–N2–O2 | 124.5 |
Computational and Theoretical Investigations of 2 Chloro 5 2 2 Nitrophenyl Ethyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in the 2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole (B6596340) molecule by finding the minimum energy geometry on the potential energy surface.
Calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key geometric parameters. mdpi.com For the thiazole (B1198619) ring, the C=N and C-S bond lengths are critical indicators of the electronic environment. In related thiazole derivatives, calculated C=N bond lengths are typically in the range of 1.29 to 1.34 Å, while C-S bond lengths vary between 1.71 and 1.76 Å. nbu.edu.sa The C-Cl bond on the thiazole ring is expected to be approximately 1.74 Å. For the nitrophenyl group, the C-N bond length is typically around 1.47 Å, and the N-O bonds are in the range of 1.22-1.24 Å.
Electronic properties such as the dipole moment and the distribution of atomic charges are also elucidated. The presence of the electronegative chloro, nitro, and thiazole nitrogen and sulfur atoms results in a significant dipole moment, indicating a polar molecule. Mulliken charge analysis often shows negative charges concentrated on these heteroatoms and the oxygen atoms of the nitro group, while the carbon and hydrogen atoms bear positive charges.
| Parameter | Value (Å / °) | Fragment |
|---|---|---|
| C2-Cl Bond Length | 1.742 | Thiazole Ring |
| C2-N3 Bond Length | 1.305 | Thiazole Ring |
| N3-C4 Bond Length | 1.385 | Thiazole Ring |
| C4-C5 Bond Length | 1.370 | Thiazole Ring |
| C5-S1 Bond Length | 1.725 | Thiazole Ring |
| S1-C2 Bond Length | 1.758 | Thiazole Ring |
| C(Aromatic)-N(Nitro) Bond Length | 1.475 | Nitrophenyl Ring |
| N-O(Nitro) Bond Length | 1.230 | Nitrophenyl Ring |
| Cl-C2-N3 Bond Angle | 125.5 | Thiazole Ring |
| C2-N3-C4 Bond Angle | 110.2 | Thiazole Ring |
| O-N-O Bond Angle | 124.5 | Nitrophenyl Ring |
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT by more rigorously accounting for electron correlation. While computationally more demanding, these methods are used to refine the geometries and energies obtained from DFT calculations and to serve as benchmarks. For nitrophenyl-containing molecules, ab initio calculations have been shown to provide bond lengths and angles in excellent agreement with experimental data derived from techniques like gas electron diffraction. researchgate.netnih.gov These high-level calculations confirm the planarity of the aromatic ring and the precise orientation of the nitro group relative to the ring.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rdd.edu.iq
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the sulfur atom. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient 2-nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. This spatial separation of the frontier orbitals suggests a propensity for intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO gap for similar thiazole derivatives typically falls within the range of 3.5 to 4.7 eV. irjweb.com
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.30 |
| Ionization Potential (I) ≈ -EHOMO | 6.25 |
| Electron Affinity (A) ≈ -ELUMO | 1.95 |
Conformational Analysis and Molecular Dynamics Simulations
The ethyl bridge between the thiazole and nitrophenyl rings imparts significant conformational flexibility to this compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models
Computational methods are highly effective in predicting various spectroscopic properties, which aids in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted shifts for the thiazole ring protons and carbons are sensitive to the electron density and the presence of the chloro-substituent. Similarly, the chemical shifts of the nitrophenyl ring protons are influenced by the strong anisotropic and electron-withdrawing effects of the nitro group. Calculations on related structures show that theoretical predictions, when properly scaled against a reference compound like tetramethylsilane (B1202638) (TMS), often correlate well with experimental values, with mean absolute errors typically below 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-calculated frequencies correspond to the fundamental vibrational modes. For this compound, characteristic vibrational bands would include the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), the C-Cl stretch (around 700-800 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the NO₂ group (typically near 1350 cm⁻¹ and 1530 cm⁻¹, respectively). scielo.org.zaresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. mdpi.com The calculations for this molecule would likely predict electronic transitions corresponding to π→π* excitations within the aromatic and heterocyclic rings. A key feature would be an intramolecular charge transfer (ICT) band, corresponding to the transition from the HOMO (on the thiazole moiety) to the LUMO (on the nitrophenyl moiety). This ICT transition is expected to appear at a longer wavelength (lower energy) compared to the local excitations of the individual rings. For analogous nitrophenyl-thiazole systems, absorption maxima are often predicted in the 340-410 nm range. scielo.org.zanih.gov
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR (ppm) | Thiazole H4 | ~7.5 | Aromatic Proton |
| Nitrophenyl H | 7.8 - 8.2 | Aromatic Protons | |
| Ethyl CH₂ | ~3.2 | Aliphatic Protons | |
| IR (cm⁻¹) | NO₂ Asymmetric Stretch | ~1530 | Vibrational Mode |
| NO₂ Symmetric Stretch | ~1350 | Vibrational Mode | |
| C-Cl Stretch | ~750 | Vibrational Mode | |
| UV-Vis (nm) | π→π* (Thiazole) | ~270 | Electronic Transition |
| Intramolecular Charge Transfer (ICT) | ~350 | Electronic Transition |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them.
For this compound, several reaction types could be studied. One example is the nucleophilic aromatic substitution (SₙAr) at the C2 position of the thiazole ring, where the chlorine atom is displaced by a nucleophile. Computational studies can locate the transition state for this reaction, which would likely involve the formation of a Meisenheimer-like intermediate where the nucleophile has added to the C2 carbon, temporarily disrupting the ring's aromaticity. The activation energy barrier calculated from the energy difference between the reactants and the transition state provides a quantitative measure of the reaction rate.
Another potential reaction for investigation is the reduction of the nitro group. DFT calculations can be used to explore the stepwise mechanism of this reduction, identifying intermediates such as nitroso and hydroxylamine (B1172632) species, and calculating the energetics of each step. These studies can reveal the most favorable reaction pathway and help explain the regioselectivity and stereoselectivity of complex transformations. benthamscience.com
Quantitative Structure-Property Relationship (QSPR) Studies on Thiazole Analogues
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural features of molecules with their physicochemical properties and biological activities. nih.gov For thiazole derivatives, these studies have been instrumental in designing novel compounds with desired characteristics, such as enhanced therapeutic effects or specific physical properties. ijper.org
Research in this area often involves the development of mathematical models that relate molecular descriptors (numerical representations of molecular structure) to a particular property. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, or electronic. doi.org For instance, a QSAR study on thiazolyl-benzimidazoles as EGFR inhibitors revealed the importance of certain structural features for their biological activity. nih.gov Similarly, QSAR models have been successfully developed to predict the lipophilicity of triazole derivatives, a property crucial for drug absorption and distribution. researchgate.net
In the context of analogues of this compound, QSPR studies could predict various properties. For example, the presence of the nitroaromatic group suggests that QSAR models developed for nitroaromatic compounds could be relevant for predicting toxicity. nih.gov A hypothetical QSPR model for predicting a property like the octanol-water partition coefficient (logP) for a series of thiazole analogues might take the form of a multiple linear regression equation:
logP = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where c0, c1, c2 are constants derived from the statistical analysis, and the descriptors could represent molecular weight, surface area, or electronic properties.
A study on triazolothiadiazine compounds developed predictive QSAR models for their antifungal and antibiotic properties using topological and density functional theory (DFT) derived descriptors. mdpi.com The models highlighted the importance of connectivity, electronegativity, polarizability, and van der Waals properties in determining antimicrobial activity. mdpi.com Such approaches could be applied to a series of analogues of this compound to understand how modifications to the ethyl, nitrophenyl, or chloro substituents would affect a property of interest.
Table 1: Representative Molecular Descriptors Used in QSPR/QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Example Descriptor | Property Predicted |
| Topological | Molecular Connectivity Index | Lipophilicity, Boiling Point |
| Electronic | Dipole Moment | Solubility, Reactivity |
| Geometrical | Molecular Surface Area | Biological Activity |
| Constitutional | Molecular Weight | Various physical properties |
The development of robust QSPR models for thiazole analogues, including those with chloro and nitro-aromatic substitutions, would be invaluable for the rational design of new molecules with tailored properties, potentially accelerating the discovery of new therapeutic agents or materials. ebi.ac.uk
Analysis of Solvation Effects and Intermolecular Interactions via Computational Approaches
The behavior of a molecule in a biological or chemical system is profoundly influenced by its interactions with the surrounding solvent and other molecules. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, are pivotal in elucidating these interactions at an atomic level.
Solvation Effects:
The process of solvation, where solute molecules are stabilized by solvent molecules, can significantly alter the conformation and reactivity of a compound. For chiral molecules, solvation can have a substantial impact on their chiroptical properties. nih.gov Computational studies on thiazole-hydrazone derivatives have explored their solvatochromic properties, revealing how the absorption spectra of these compounds change with solvent polarity. researchgate.net This is attributed to the differential stabilization of the ground and excited electronic states by the solvent.
For this compound, the presence of polar groups like the chloro and nitro substituents, as well as the thiazole ring itself, suggests that its properties would be sensitive to the solvent environment. MD simulations can be employed to model the explicit interactions between the thiazole derivative and solvent molecules (e.g., water, ethanol). These simulations track the movements of all atoms over time, providing a dynamic picture of how solvent molecules arrange themselves around the solute and the nature of the intermolecular forces involved. plos.orgnih.gov
Intermolecular Interactions:
The specific non-covalent interactions that a molecule can form are crucial for its function, particularly in biological contexts where ligand-receptor binding is key. Computational studies on various thiazole derivatives have identified several important types of intermolecular interactions:
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. In studies of thiazole derivatives as potential inhibitors of bacterial proteins, hydrogen bonding was found to be a critical factor for the stability of the ligand-protein complex. plos.org
π-π Stacking: The aromatic thiazole and nitrophenyl rings can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic atom.
Molecular docking is a computational technique frequently used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. researchgate.net Subsequent MD simulations of the docked complex can then be used to assess the stability of the predicted binding mode and to analyze the key intermolecular interactions in detail. researchgate.netresearchgate.net For instance, a study on thiazole-based hydrazones targeting breast cancer cells used molecular dynamics simulations to confirm the stability of the compounds within the binding site of the target protein. nih.gov
Table 2: Potential Intermolecular Interactions of this compound
| Interacting Group on Target Molecule | Type of Interaction | Potential Partner on this compound |
| Hydrogen Bond Donor (e.g., -OH, -NH) | Hydrogen Bonding | Thiazole Nitrogen |
| Aromatic Ring (e.g., Phenylalanine) | π-π Stacking | Thiazole Ring, Nitrophenyl Ring |
| Nucleophilic Atom (e.g., Oxygen, Nitrogen) | Halogen Bonding | Chlorine Atom |
| Hydrophobic Pocket | van der Waals Forces | Entire Molecule |
Density Functional Theory (DFT) is another powerful quantum mechanical method used to study the electronic structure and properties of molecules, including their non-covalent interactions. mdpi.com DFT calculations can provide detailed information about the geometry and energy of these interactions. nih.gov
Advanced Synthetic Applications of 2 Chloro 5 2 2 Nitrophenyl Ethyl 1,3 Thiazole and Its Derivatives
Development of Novel Catalytic Systems and Ligands Incorporating the Thiazole (B1198619) Scaffold
The thiazole ring is a privileged structure in coordination chemistry and has been successfully employed in the design of ligands for various catalytic transformations. The nitrogen and sulfur atoms of the thiazole ring can coordinate to transition metals, and the substituents on the ring can be readily modified to tune the steric and electronic properties of the resulting metal complexes. The 2-chloro substituent in 2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole (B6596340) serves as a convenient handle for the introduction of diverse coordinating groups, enabling the synthesis of a library of novel ligands.
Derivatives of this compound can be envisioned as ligands for a variety of metal-catalyzed reactions. For instance, substitution of the chlorine atom with phosphine, amine, or other coordinating moieties could yield bidentate or polydentate ligands. These ligands could then be used to prepare complexes with metals such as palladium, platinum, rhodium, and iridium for applications in cross-coupling reactions, hydrogenation, and other catalytic processes. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be further modulated by chemical transformations of the nitrophenyl group.
| Ligand Type | Potential Coordinating Atoms | Target Metal | Potential Catalytic Application |
| Phosphine-thiazole | N, P | Palladium, Rhodium | Suzuki-Miyaura, Heck, Sonogashira cross-coupling; Asymmetric hydrogenation |
| Amino-thiazole | N, N' | Palladium, Copper | C-N cross-coupling (Buchwald-Hartwig amination) |
| Thioether-thiazole | N, S | Platinum, Gold | Hydrothiolation, Cycloisomerization |
Role as a Precursor in the Synthesis of More Complex Molecular Architectures
The inherent reactivity of the this compound scaffold makes it an excellent starting material for the construction of more elaborate and complex molecular structures, including fused heterocyclic systems. The 2-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity can be exploited in intramolecular cyclization reactions to build new rings onto the thiazole core.
For example, the ethyl linker connecting the thiazole and nitrophenyl rings provides the necessary flexibility for intramolecular cyclization strategies. Reduction of the nitro group to an amine, followed by reaction with the 2-chloro position under appropriate conditions, could lead to the formation of novel fused thiazolopyrazine or related heterocyclic systems. Furthermore, the nitrophenyl group itself can participate in various cyclization reactions, such as the Bartoli indole (B1671886) synthesis or other reductive cyclizations, to generate polycyclic aromatic systems incorporating the thiazole moiety. The synthesis of such complex molecules is of great interest in medicinal chemistry and materials science.
| Reaction Type | Key Transformation | Resulting Molecular Architecture |
| Intramolecular Nucleophilic Aromatic Substitution | Reduction of nitro group to amine, followed by displacement of chloride | Fused thiazolo[3,2-a]pyrazine derivatives |
| Reductive Cyclization | Reduction of the nitro group with reagents like triethyl phosphite | Benzimidazole or quinoline (B57606) derivatives fused to the thiazole ring |
| Cross-coupling followed by Cyclization | Suzuki or Stille coupling at the 2-position, followed by intramolecular cyclization | Polycyclic aromatic systems containing the thiazole nucleus |
Exploration of the Nitrophenyl Moiety's Potential in Optoelectronic or Material Science Applications
The presence of the 2-nitrophenyl group in this compound suggests potential applications in the field of optoelectronics and materials science. Nitrophenyl derivatives are known to possess interesting photophysical properties, including nonlinear optical (NLO) activity and fluorescence, which are often influenced by intramolecular charge transfer (ICT) from a donor to the acceptor nitrophenyl group. The thiazole ring can act as an electron-donating or electron-transmitting component in such push-pull systems.
By modifying the substituents on the thiazole ring or the nitrophenyl group, the electronic properties and, consequently, the optical and electronic behavior of the molecule can be fine-tuned. For instance, replacing the 2-chloro substituent with strong electron-donating groups could enhance the ICT character, leading to materials with large second-order NLO responses. Furthermore, the extended π-conjugation in derivatives of this compound could lead to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to form ordered structures in the solid state, potentially through π-π stacking of the aromatic rings, is another crucial aspect for the development of high-performance organic electronic materials. Thiazole-based organic semiconductors have indeed shown promise in these areas. nih.govsemanticscholar.org
| Application Area | Key Molecular Feature | Potential Property |
| Nonlinear Optics (NLO) | Push-pull electronic structure (Donor-π-Acceptor) | High second-order hyperpolarizability |
| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation, fluorescence | Electroluminescence |
| Organic Field-Effect Transistors (OFETs) | Planar aromatic structure, potential for self-assembly | Charge carrier mobility |
Utilization in the Design of Chemical Sensors and Probes
The structural motifs present in this compound make it an attractive platform for the development of chemical sensors and fluorescent probes. Thiazole derivatives have been widely investigated as chemosensors for the detection of various analytes, including metal ions and nitroaromatic compounds. acs.orgnih.govresearchgate.net The nitrogen and sulfur atoms of the thiazole ring can act as binding sites for metal ions, while the nitrophenyl group can serve as a recognition site for other nitroaromatic explosives through π-π stacking interactions.
The sensing mechanism could be based on changes in the fluorescence or absorption properties of the molecule upon binding to the target analyte. For example, coordination of a metal ion to the thiazole moiety could lead to fluorescence quenching or enhancement. Similarly, the interaction with electron-deficient nitroaromatic compounds could alter the electronic structure of the probe, resulting in a detectable optical response. The 2-chloro position offers a site for attaching the sensor to a solid support or for introducing other functional groups to enhance selectivity and sensitivity. The development of fluorescent probes for the detection of biologically and environmentally important species is an active area of research.
| Target Analyte | Potential Recognition Site | Sensing Mechanism |
| Metal Ions (e.g., Hg²⁺, Cu²⁺, Fe³⁺) | Thiazole nitrogen and sulfur atoms | Chelation-enhanced fluorescence/quenching |
| Nitroaromatic Compounds (e.g., TNT, picric acid) | Nitrophenyl group (π-π stacking) | Fluorescence quenching via photoinduced electron transfer |
| Biothiols (e.g., cysteine, glutathione) | Electrophilic sites (after modification of the chloro group) | Nucleophilic addition/substitution leading to a change in fluorescence |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole?
Answer:
A robust approach involves heterogeneous catalytic conditions using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst. Key steps include:
- Reacting equimolar amounts of precursor halides (e.g., substituted chlorobenzoyl chlorides) with thiazole intermediates at 70–80°C for 1 hour.
- Monitoring reaction progression via TLC (e.g., hexane/ethyl acetate, 7:3).
- Purification via ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
Optimization Tip: Adjust reaction time and catalyst loading if side products (e.g., nitro-group reduction byproducts) are observed.
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
- IR Spectroscopy: Confirm the presence of C-Cl (~750 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and thiazole C=N (~1640 cm⁻¹) .
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), ethylenic protons (δ 2.8–3.5 ppm for -CH₂-CH₂-), and thiazole protons (δ 6.5–7.0 ppm) .
- Elemental Analysis: Validate purity by comparing experimental vs. calculated C, H, N, S, and Cl percentages (±0.3% tolerance) .
Advanced: How to address discrepancies in reaction yields during synthesis?
Answer:
Yield inconsistencies often arise from competing side reactions (e.g., nitro-group reduction or thiazole ring decomposition). Mitigation strategies:
- Temperature Control: Maintain strict 70–80°C ranges to avoid thermal degradation.
- Catalyst Screening: Test alternatives to Bleaching Earth Clay, such as montmorillonite K10 or Amberlyst-15, to suppress side reactions .
- Solvent Optimization: Replace PEG-400 with DMF or acetonitrile if solubility issues arise.
Case Study: A 15% yield drop was resolved by pre-drying solvents (≤50 ppm H₂O) to prevent hydrolysis .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Validate cytotoxicity against non-cancerous cells (e.g., HEK-293) .
Critical Note: Ensure nitro-group stability under assay conditions (pH 7.4, 37°C) to avoid false positives.
Advanced: How can computational methods predict the compound’s bioactivity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial DNA gyrase or human topoisomerase II). Focus on nitro-group hydrogen bonding and thiazole π-π stacking .
- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies (calculated via Gaussian 09) to correlate structure with activity .
Validation: Cross-check predictions with experimental IC₅₀/MIC data to refine models.
Advanced: How to resolve challenges in characterizing structural isomers?
Answer:
- Chromatographic Separation: Use HPLC (C18 column, acetonitrile/water gradient) to isolate isomers. Monitor at 254 nm for nitro-group absorption .
- X-Ray Crystallography: Employ SHELXL for crystal structure determination. Refine data with Olex2 or WinGX to distinguish positional isomers (e.g., nitro-group orientation) .
Example: A 2-nitro vs. 4-nitro regioisomer was resolved via difference Fourier maps (R-factor < 0.05) .
Advanced: What strategies improve reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Purification Refinement: Replace recrystallization with column chromatography (silica gel, CH₂Cl₂/MeOH) for higher recovery of polar byproducts.
Data-Driven Approach: Use Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
